molecular formula C18H16BrFN2O B3042525 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide CAS No. 646497-76-9

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide

Cat. No.: B3042525
CAS No.: 646497-76-9
M. Wt: 375.2 g/mol
InChI Key: UGAUOTYMFUAWML-UHFFFAOYSA-M
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Description

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide is a pyridinium-based ionic compound characterized by a quaternized nitrogen atom in the pyridine ring, substituted with a 4-fluorophenyl ketone group at the 1-position and a pyrrole-methyl group at the 3-position. Pyridinium salts are widely studied for their antimicrobial, anticorrosive, and self-assembly properties, with substituents strongly influencing their activity and physicochemical behavior .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[3-(pyrrol-1-ylmethyl)pyridin-1-ium-1-yl]ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN2O.BrH/c19-17-7-5-16(6-8-17)18(22)14-21-11-3-4-15(13-21)12-20-9-1-2-10-20;/h1-11,13H,12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAUOTYMFUAWML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=C[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, as well as the use of large-scale reactors and purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound likely enhances stability and membrane permeability compared to electron-donating groups (e.g., methoxy in ).
  • Pyrrole vs. Alkyl Substituents : The pyrrole-methyl group at position 3 may promote stacking interactions in self-assembly processes, contrasting with methyl or methoxy groups in , which prioritize solubility.

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

  • Melting Point: Expected range of 150–250°C, similar to 1-(2-(4-cyanophenyl)-2-oxoethyl)quinolin-1-ium bromide (MP: 230°C) and dihydronaphthofuran intermediates (MP: 132–230°C) .
  • Solubility : Moderate solubility in polar solvents (e.g., DMF, acetonitrile) due to ionic character, as seen in pyridinium-based ionic liquids .
  • Spectroscopic Characterization : 1H/13C NMR would show peaks for the fluorophenyl (δ ~7.2–7.8 ppm), pyrrole (δ ~6.2–6.9 ppm), and pyridinium protons (δ ~8.5–9.5 ppm), consistent with analogs .

Biological Activity

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide, with the molecular formula C18H16BrFN2OC_{18}H_{16}BrFN_2O, is a synthetic compound that exhibits significant biological activity. Its structure includes a pyridinium bromide core, a fluorophenyl group, and a pyrrole moiety, which contribute to its pharmacological properties. The compound is primarily studied for its potential applications in cancer treatment and other therapeutic areas.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological effects such as:

  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies report that it induces apoptosis and inhibits angiogenesis, which are critical processes in tumor growth and metastasis .
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as phosphodiesterase and MAP kinases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential efficacy of this compound.

Anticancer Activity

A notable study investigated a series of pyridine-based derivatives, revealing that compounds with similar structural features exhibited potent antiproliferative activity against various human cancer cell lines. The most promising analogs demonstrated IC50 values in the low micromolar range (0.75–4.15 µM) without affecting normal cell proliferation . These findings suggest that this compound could possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the phenyl ring significantly influences the biological activity of these compounds. For example, fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts . This underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameSubstituentBiological Activity
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromideChlorophenylModerate antiproliferative effects
1-[2-(4-methylphenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromideMethylphenylLower activity compared to fluorinated analogs

The comparison illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the role of fluorine in enhancing potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide
Reactant of Route 2
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1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide

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